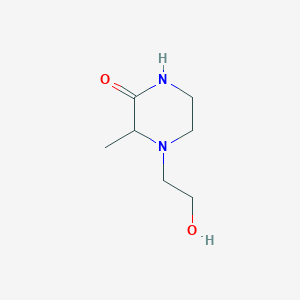

4-(2-Hydroxyethyl)-3-methylpiperazin-2-one

Description

Contextualization of Piperazin-2-one (B30754) Core Structures in Medicinal and Synthetic Chemistry

The piperazin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry. thieme-connect.com This designation is attributed to its ability to serve as a versatile framework for the development of compounds that can interact with a wide array of biological targets. thieme-connect.com The inherent structural rigidity and the presence of hydrogen bond donors and acceptors in the piperazin-2-one core are key features that contribute to its efficacy in molecular recognition.

In synthetic chemistry, the piperazin-2-one ring system is a valuable building block. A variety of synthetic strategies have been developed to construct and functionalize this heterocyclic core, allowing for the creation of diverse libraries of compounds for screening and development. bohrium.com These methods range from classical cyclization reactions to more advanced catalytic approaches that offer high levels of stereocontrol.

Significance of the 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one Scaffold in Contemporary Organic and Biological Research

The specific scaffold of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one integrates several key features that enhance its potential in research. The methyl group at the C3 position introduces a chiral center, a critical aspect for stereospecific interactions with biological macromolecules. The N-hydroxyethyl group not only influences the molecule's polarity and solubility but also provides a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. chemimpex.com

The combination of these structural elements suggests potential applications in areas such as the development of novel therapeutic agents and as a foundational component in the synthesis of complex organic molecules. The presence of the hydroxyl group, in particular, opens avenues for its use in creating prodrugs or for conjugation to other moieties to modulate its pharmacokinetic properties.

Historical Development of Research Focus on Piperazin-2-one Derivatives

Research into piperazin-2-one derivatives has a rich history, initially stemming from the broader investigation of piperazine-containing compounds. Early synthetic methods often produced racemic mixtures, which necessitated challenging separation processes to isolate individual enantiomers. A significant turning point in the field was the advent of asymmetric synthesis, which provided more efficient pathways to enantiomerically pure piperazin-2-ones. acs.org

Over the decades, the focus has shifted from simple synthetic explorations to the development of sophisticated methodologies that allow for precise control over the stereochemistry and substitution patterns of the piperazin-2-one ring. This has been driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry.

Current Research Landscape and Emerging Directions for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one

The current research landscape for piperazin-2-one derivatives is characterized by a drive towards greater synthetic efficiency and molecular diversity. bohrium.com Cascade reactions and one-pot syntheses are being increasingly employed to construct complex piperazin-2-one scaffolds from simple starting materials in a more streamlined and environmentally friendly manner. thieme-connect.comresearchgate.net

For 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one specifically, emerging research directions are likely to focus on leveraging its unique structural features. This includes the exploration of its potential as a chiral building block in the synthesis of biologically active compounds and the investigation of its own intrinsic biological activities. Furthermore, the development of novel synthetic routes that allow for the facile introduction of diverse substituents onto the piperazin-2-one core will continue to be an area of active research.

Below is a table summarizing the key structural features of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one and their potential implications in research:

| Structural Feature | Potential Implication in Research |

| Piperazin-2-one Core | Privileged scaffold for medicinal chemistry, providing structural rigidity and hydrogen bonding capabilities. |

| 3-Methyl Group | Introduces a chiral center, crucial for stereospecific interactions with biological targets. |

| 4-(2-Hydroxyethyl) Group | Enhances polarity and solubility, and serves as a reactive site for further chemical modifications. |

While direct and extensive research on 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one is still emerging, the foundational knowledge of the broader piperazin-2-one class of compounds provides a strong basis for its future investigation and potential applications.

Structure

3D Structure

Properties

CAS No. |

23936-06-3 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-3-methylpiperazin-2-one |

InChI |

InChI=1S/C7H14N2O2/c1-6-7(11)8-2-3-9(6)4-5-10/h6,10H,2-5H2,1H3,(H,8,11) |

InChI Key |

DYDPKFLAASLKBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NCCN1CCO |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4 2 Hydroxyethyl 3 Methylpiperazin 2 One

Chiral Synthesis Strategies for Stereoselective Access to 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one and its Enantiomers

Achieving stereoselective access to the enantiomers of 4-(2-hydroxyethyl)-3-methylpiperazin-2-one is paramount for their application in pharmaceuticals. Several strategies, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective approaches, have been developed for the synthesis of chiral piperazin-2-ones.

Asymmetric Catalysis Approaches for Piperazin-2-one (B30754) Ring Formation

Asymmetric catalysis offers an efficient route to chiral piperazin-2-ones by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various transition metal catalysts have been shown to be effective in the asymmetric synthesis of the piperazin-2-one core.

Key Research Findings:

Palladium-Catalyzed Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a method to access chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. This method could potentially be adapted for the synthesis of the 3-methylpiperazin-2-one core. dicp.ac.cn

Iridium and Rhodium Catalysis: Iridium and rhodium complexes have been utilized in the regio- and diastereoselective synthesis of C-substituted piperazines. nih.gov These catalytic systems could be explored for the asymmetric formation of the 3-methyl-substituted piperazin-2-one ring.

One-Pot Asymmetric Synthesis: A one-pot approach involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. acs.orgnih.gov This strategy could be investigated for the synthesis of the 3-methyl derivative.

Table 1: Asymmetric Catalysis Approaches for Piperazin-2-one Synthesis

| Catalyst System | Substrate Type | Key Transformation | Potential Applicability to Target Compound |

|---|---|---|---|

| Palladium with Chiral Ligands | Pyrazin-2-ols | Asymmetric Hydrogenation | Synthesis of the chiral 3-methylpiperazin-2-one core |

| Iridium/Rhodium Complexes | Imines | [3+3] Cycloaddition | Formation of the piperazin-2-one ring with stereocontrol at C3 |

Chiral Auxiliary-Mediated Synthesis for Stereochemical Control

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.

For the synthesis of 4-(2-hydroxyethyl)-3-methylpiperazin-2-one, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the methyl group at the C3 position. For instance, a chiral amine like (R)- or (S)-phenylglycinol can be used to construct the piperazin-2-one ring, directing the stereochemistry of subsequent alkylation at the C3 position.

Illustrative Synthetic Pathway using a Chiral Auxiliary:

Condensation: Reaction of a chiral amino alcohol (e.g., (R)-phenylglycinol) with a suitable precursor to form a chiral piperazin-2-one scaffold.

Alkylation: Diastereoselective alkylation at the C3 position with a methylating agent. The bulky chiral auxiliary directs the approach of the electrophile.

Auxiliary Removal: Cleavage of the chiral auxiliary to yield the enantiomerically enriched 3-methylpiperazin-2-one.

N-Alkylation: Introduction of the 2-hydroxyethyl group at the N4 position via reductive amination or alkylation.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Stereocontrol | Typical Application |

|---|---|---|

| Evans Oxazolidinones | Aldol and Alkylation Reactions | Control of α- and β-stereocenters |

| (R)- and (S)-Phenylglycinol | Nucleophilic Additions and Alkylations | Synthesis of chiral amines and heterocycles |

Diastereoselective Synthesis Pathways

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to produce a single diastereomer out of the several that are possible. In the context of 4-(2-hydroxyethyl)-3-methylpiperazin-2-one, which has one stereocenter at C3, a diastereoselective approach would typically involve a chiral starting material or reagent that introduces a second stereocenter, allowing for the separation of diastereomers, followed by the removal of the transient stereocenter.

A potential diastereoselective route could involve the use of a chiral precursor that already contains the N-(2-hydroxyethyl) moiety with a protected hydroxyl group and a chiral center within that side chain. Cyclization to form the piperazin-2-one ring and subsequent methylation at C3 would lead to diastereomers that could be separated, followed by deprotection and removal of the temporary stereocenter on the side chain.

Methods for Enantiomeric Purity Assessment and Enhancement

The determination of the enantiomeric purity of a chiral compound is crucial. The most common technique for this is chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

For 4-(2-hydroxyethyl)-3-methylpiperazin-2-one, a suitable chiral column, such as one based on cellulose or amylose derivatives, would be used. The mobile phase, typically a mixture of hexane and an alcohol like isopropanol, would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess (ee).

Enantiomeric enhancement can be achieved through techniques such as classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Table 3: Chiral HPLC Parameters for Enantiomeric Purity Assessment of Piperazinone Derivatives

| Parameter | Description | Typical Conditions for Piperazinones |

|---|---|---|

| Chiral Stationary Phase | The chiral material packed in the HPLC column. | Cellulose or Amylose-based (e.g., Chiralpak® series) |

| Mobile Phase | The solvent system that carries the sample through the column. | n-Hexane/Isopropanol, often with an amine additive. |

| Flow Rate | The speed at which the mobile phase is pumped. | 0.5 - 1.5 mL/min |

| Detection | The method used to detect the separated enantiomers. | UV detection is common. |

Development of Novel Synthetic Routes to 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one

The development of new synthetic routes that are efficient, scalable, and environmentally friendly is an ongoing effort in organic chemistry. For 4-(2-hydroxyethyl)-3-methylpiperazin-2-one, reductive amination methodologies offer a promising approach.

Reductive Amination Methodologies

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of amines. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A plausible synthetic route to chiral 4-(2-hydroxyethyl)-3-methylpiperazin-2-one using reductive amination is outlined in a Chinese patent (CN108129404B). google.com This method involves the following key steps:

Preparation of a protected aminoacetaldehyde: Starting from an N-protected ethanolamine, oxidation yields the corresponding protected aminoacetaldehyde.

Reductive amination: The protected aminoacetaldehyde undergoes a reductive amination reaction with an enantiomerically pure amino acid ester (e.g., D- or L-alanine methyl ester) in the presence of a reducing agent like sodium triacetoxyborohydride. This step forms a chiral diamine derivative. google.com

Deprotection and Cyclization: The protecting group on the nitrogen is removed, and the resulting diamine undergoes spontaneous intramolecular cyclization to form the chiral 3-methylpiperazin-2-one ring. The N-(2-hydroxyethyl) substituent would be introduced in a subsequent step or by using an appropriately substituted starting material.

Table 4: Key Reagents in the Reductive Amination Synthesis of Chiral Piperazinones

| Reagent/Starting Material | Role in the Synthesis |

|---|---|

| N-protected ethanolamine | Precursor to the N-substituted aminoacetaldehyde |

| Oxidizing Agent (e.g., TEMPO) | To convert the alcohol to an aldehyde |

| Chiral Amino Acid Ester (e.g., D-Alanine methyl ester) | Source of the C3 stereocenter and methyl group |

| Reducing Agent (e.g., Sodium triacetoxyborohydride) | To reduce the intermediate imine to an amine |

Intramolecular Cyclization Reactions for Piperazin-2-one Formation

A primary and effective method for the formation of the piperazin-2-one ring is through intramolecular cyclization. This strategy typically involves the cyclization of a linear precursor that contains both an amine and an ester or amide functionality, which upon reaction, form the heterocyclic ring.

A plausible synthetic route to 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one via intramolecular cyclization would start from N-(2-hydroxyethyl)alanine. This starting material can be reacted with a suitable aminoacetaldehyde equivalent in a reductive amination process to form the linear diamine precursor. Subsequent cyclization, often promoted by heat or base, would lead to the desired piperazin-2-one.

A general representation of this synthetic approach is outlined in the scheme below:

Scheme 1: Proposed Intramolecular Cyclization for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-(2-hydroxyethyl)alanine methyl ester, Aminoacetaldehyde dimethyl acetal | Reductive amination (e.g., NaBH₃CN, MeOH) | Methyl 2-((2-(2,2-dimethoxyethyl)amino)ethyl)(2-hydroxyethyl)amino)propanoate |

| 2 | Methyl 2-((2-(2,2-dimethoxyethyl)amino)ethyl)(2-hydroxyethyl)amino)propanoate | Acidic hydrolysis (to deprotect the aldehyde), followed by heating or base-catalyzed cyclization | 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one |

This method offers a versatile approach to substituted piperazin-2-ones, where the substituents on the ring can be introduced through the choice of the starting amino acid and the aminoacetaldehyde derivative.

Palladium-Catalyzed Coupling Reactions in Piperazinone Synthesis

Palladium-catalyzed reactions have emerged as powerful tools in the synthesis of complex heterocyclic structures, including piperazinones. While direct palladium-catalyzed synthesis of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one is not extensively reported, analogous methodologies for similar scaffolds highlight the potential of this approach.

One notable palladium-catalyzed method is the asymmetric hydrogenation of pyrazin-2-ols to afford chiral piperazin-2-ones. This reaction provides access to enantioenriched piperazinone cores with high diastereoselectivities and enantioselectivities nih.govspringernature.comnih.gov. Although this method yields a saturated piperazinone ring directly from an aromatic precursor, it demonstrates the utility of palladium catalysis in creating the core structure.

Another relevant approach is the palladium-catalyzed modular synthesis of substituted piperazines and related nitrogen heterocycles. This process involves the coupling of a propargyl unit with various diamine components, offering a high degree of regio- and stereochemical control nih.govresearchgate.net. Such a strategy could potentially be adapted for the synthesis of piperazin-2-one derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions in Piperazinone Synthesis

| Reaction Type | Catalyst/Ligand | Substrate | Product | Key Features |

| Asymmetric Hydrogenation | Pd(OCOCF₃)₂/(R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | High yields and enantioselectivities (84–90% ee) nih.govspringernature.comnih.gov. |

| Decarboxylative Allylic Alkylation | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | N-protected piperazin-2-ones | α-allylic piperazin-2-ones | Access to highly enantioenriched tertiary piperazin-2-ones nih.gov. |

Photochemical and Electrochemical Synthetic Approaches

The application of photochemical and electrochemical methods in the synthesis of piperazin-2-ones is an emerging area of research. These techniques can offer unique reactivity and more sustainable reaction conditions compared to traditional thermal methods.

While specific photochemical or electrochemical syntheses of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one are not well-documented, related studies on piperazine (B1678402) derivatives suggest potential pathways. For instance, the electrochemical oxidation of piperazine on platinum electrodes has been shown to produce ketopiperazines as the main reaction product mdpi.com. This indicates that electrochemical methods could be viable for the formation of the piperazin-2-one core.

Photoredox catalysis has been employed for the C-H functionalization of piperazines, demonstrating the utility of photochemical methods in modifying the piperazine scaffold mdpi.com. A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a route to 2-substituted piperazines, which could potentially be adapted for piperazinone synthesis organic-chemistry.org.

However, it is important to note that the literature on direct photochemical or electrochemical ring-forming reactions to produce piperazin-2-ones is currently limited.

Functionalization and Derivatization of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one

The presence of multiple reactive sites in 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one, namely the hydroxyl group, the secondary amine in the ring, and the carbon atoms of the heterocyclic core, allows for a wide range of functionalization and derivatization reactions.

The primary alcohol of the hydroxyethyl (B10761427) group is a versatile handle for further chemical modifications. Standard alcohol reactions can be employed to introduce a variety of functional groups.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to form ethers.

Oxidation: Mild oxidation would convert the primary alcohol to an aldehyde, while stronger oxidizing agents would yield a carboxylic acid.

Halogenation: Treatment with reagents such as thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution.

A patent describing the synthesis of N-(2-hydroxyethyl)piperazine from monoethanolamine and diethanolamine highlights the reactivity of the hydroxyethyl group in reductive alkylation and cyclization reactions, further suggesting its potential for various modifications google.com.

The piperazin-2-one ring itself offers several positions for functionalization. The secondary amine at the N1 position is a primary site for substitution.

N-Alkylation and N-Acylation: The nitrogen atom within the piperazin-2-one ring can be readily alkylated or acylated. For instance, (R)-3-methylpiperazin-2-one can undergo N-alkylation with allyl bromide or reductive amination with aldehydes . N-acylation can be achieved using acyl chlorides .

C-Alkylation: The carbon atom alpha to the carbonyl group (C3) can be functionalized. Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the introduction of substituents at this position nih.govnih.gov.

Table 2: Examples of Functionalization Reactions on the Piperazin-2-one Ring

| Reaction Type | Position | Reagents and Conditions | Product |

| N-Alkylation | N1 | Alkyl halide, base | N1-alkylated piperazin-2-one |

| N-Acylation | N1 | Acyl chloride, base | N1-acylated piperazin-2-one |

| Reductive Amination | N1 | Aldehyde, reducing agent | N1-alkylated piperazin-2-one |

| C3-Alkylation | C3 | Allylic carbonate, Pd catalyst | C3-allylated piperazin-2-one nih.govnih.gov |

To create more rigid and conformationally constrained analogs, the piperazin-2-one scaffold can be incorporated into bridged and fused polycyclic systems. These structures are of interest in drug design as they can lead to increased receptor affinity and selectivity.

The synthesis of such derivatives often involves intramolecular reactions of appropriately functionalized piperazin-2-ones. For example, an N-acyliminium ion cyclization can be used as a key step to form 2,6-bridged piperazine-3-ones from piperazine-2,5-diones acs.orgacs.org.

Another strategy involves the bridging of piperazine-2,6-diones. Various approaches have been pursued to create bridges bearing different functional groups, leading to the formation of bicyclic piperazinone derivatives nih.govresearchgate.netnih.gov. These methods include Dieckmann analogous cyclization and stepwise allylation followed by hydroboration and oxidation nih.govresearchgate.netnih.gov.

These advanced synthetic strategies allow for the creation of a diverse range of complex molecules based on the piperazin-2-one core, opening up new avenues for the exploration of their chemical and biological properties.

Coordination Chemistry and Metal Complex Formation with 4-(2-Hydroxyethyl)piperazine-1-carbodithioic Acid Ligands

A notable application of 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid (HL) is in the synthesis of heterobimetallic complexes, particularly those containing both tin(IV) and palladium(II) centers. tandfonline.comtandfonline.comresearchgate.net These complexes are synthesized through a sequential reaction process. researchgate.net

The general procedure involves a two-step synthesis. tandfonline.com First, the 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid ligand is reacted with an organotin(IV) chloride precursor, such as dialkyltin dichloride (R₂SnCl₂) or trialkyltin chloride (R₃SnCl), in a 1:1 molar ratio. tandfonline.comresearchgate.net This reaction is typically carried out in a solvent like chloroform under reflux for several hours. tandfonline.com In the second step, an aqueous solution of palladium(II) chloride (PdCl₂) is added to the reaction mixture at room temperature, followed by further stirring. This leads to the precipitation of the final heterobimetallic (Sn, Pd) complex. tandfonline.com

Four distinct heterobimetallic derivatives have been synthesized using this methodology, with different alkyl or aryl groups (R) attached to the tin atom. tandfonline.comresearchgate.net The general formulas for these complexes are [R₂(Cl)SnL]PdCl₂ and [R₃SnL]PdCl₂. tandfonline.com

| Complex No. | General Formula | 'R' Group |

|---|---|---|

| 1 | [R₂(Cl)SnL]PdCl₂ | n-Butyl (n-Bu) |

| 2 | [R₃SnL]PdCl₂ | Methyl (Me) |

| 3 | [R₃SnL]PdCl₂ | n-Butyl (n-Bu) |

| 4 | [R₃SnL]PdCl₂ | Phenyl (Ph) |

The coordination mode of the 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid ligand within the heterobimetallic complexes is elucidated using various spectroscopic techniques, primarily Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comresearchgate.net

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of the dithiocarbamate group's interaction with the metal centers. A key diagnostic feature is the C-N stretching vibration (ν(C-N)) of the thioureide group and the C-S stretching vibration (ν(C-S)). iosrjournals.org In the synthesized Sn(IV) and Pd(II) complexes, the presence of a single, strong absorption band for the ν(C-S) vibration in the region of 1000 cm⁻¹ is indicative of a bidentate binding mode. tandfonline.comiosrjournals.org This suggests that both sulfur atoms of the dithiocarbamate moiety are coordinated to a metal center, forming a chelate ring. researchgate.net The FTIR data confirms the bidentate nature of the dithiocarbamate group in these heterobimetallic complexes. tandfonline.comresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the complexes in solution. The chemical shifts in the NMR spectra of the complexes, when compared to the free ligand, provide insight into the coordination environment of the metal ions. researchgate.net For the heterobimetallic Sn(IV) and Pd(II) complexes, the NMR data suggests a four-coordinated geometry for both the Sn(IV) and Pd(II) ions while in solution. tandfonline.comtandfonline.com This indicates a tetrahedral or distorted tetrahedral arrangement around the tin atom and likely a square planar geometry for the palladium(II) center, which is common for Pd(II) complexes. researchgate.net

| Spectroscopic Technique | Key Observation | Interpretation |

|---|---|---|

| FTIR | Single strong band for ν(C-S) around 1000 cm⁻¹ | Bidentate binding of the dithiocarbamate group |

| ¹H & ¹³C NMR | Shifts in proton and carbon signals compared to free ligand | Confirms coordination and suggests a 4-coordinated geometry for both Sn(IV) and Pd(II) in solution |

Advanced Analytical and Spectroscopic Characterization of 4 2 Hydroxyethyl 3 Methylpiperazin 2 One and Its Research Derivatives

Chromatographic Separations for Research-Grade Purity and Isolation

Chromatographic techniques are indispensable for ensuring the purity of synthesized compounds and for isolating specific derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages in the analysis of piperazinone structures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a primary technique for the quantification and purity determination of piperazinone derivatives. nih.govjaptronline.com Method development for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one would typically involve a C18 column, which is effective for separating compounds with varying polarities. nih.govnih.gov

A potential starting point for method development could involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid) and an organic modifier like acetonitrile. japtronline.comresearchgate.net The gradient and flow rate would be optimized to achieve good separation of the main compound from any impurities or starting materials. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.govjaptronline.com

Validation of the developed HPLC method is crucial and is performed according to ICH guidelines. japtronline.comresearchgate.net This process ensures the reliability of the method and involves assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A linear range is established by analyzing a series of standards. nih.govjaptronline.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. japtronline.com

Accuracy: The closeness of the test results obtained by the method to the true value. japtronline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. japtronline.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. japtronline.com

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Robustness | %RSD < 2% for varied conditions |

Gas Chromatography (GC) for Volatile Product Analysis and Quantitative Screening

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile piperazine (B1678402) derivatives. semanticscholar.orgoup.com For a compound like 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one, which has a hydroxyl group, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. semanticscholar.org Acetylation is a common derivatization technique used for this purpose. nih.gov

GC-MS analysis provides both retention time data for quantitative screening and mass spectra for qualitative identification. oup.comresearchgate.net The fragmentation patterns observed in the mass spectra are characteristic of the compound's structure, allowing for confident identification. researchgate.netxml-journal.net This technique is particularly useful for systematic toxicological analysis and for identifying metabolites in biological samples. semanticscholar.orgnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., 50% phenyl-50% methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Supercritical Fluid Chromatography (SFC) Applications (if applicable)

Supercritical Fluid Chromatography (SFC) is an emerging chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comteledynelabs.com It combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. shimadzu.comteledynelabs.com SFC is particularly well-suited for the separation of chiral compounds and can be a greener alternative to HPLC due to reduced organic solvent consumption. uva.esmdpi.com

The application of SFC for the analysis of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one would be a novel approach. Given the polarity of the molecule, a modifier (such as methanol) would likely be added to the supercritical CO2 mobile phase to achieve adequate retention and separation on a packed column. uva.esnih.gov This technique could be especially beneficial for preparative separations to isolate research-grade material. mdpi.com The unique selectivity of SFC may also provide separation of isomers that are difficult to resolve by HPLC. uva.es

Spectroscopic Elucidation for Structural Confirmation and Conformational Analysis

Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one and for analyzing its conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H-NMR: The ¹H-NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one, one would expect to see distinct signals for the methyl group protons, the protons of the hydroxyethyl (B10761427) side chain, and the protons on the piperazinone ring. The chemical shifts (δ) and coupling constants (J) would be key to assigning these signals. st-andrews.ac.uk

¹³C-NMR: The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the lactam, the carbons of the piperazinone ring, the methyl carbon, and the carbons of the hydroxyethyl group. st-andrews.ac.uk

| Nucleus | Technique | Information Obtained |

|---|---|---|

| ¹H | 1D NMR | Proton chemical shifts, integration, and coupling constants |

| ¹³C | 1D NMR | Carbon chemical shifts |

| ¹H-¹H | COSY | Proton-proton correlations through bonds |

| ¹H-¹³C | HSQC | Direct one-bond proton-carbon correlations |

| ¹H-¹³C | HMBC | Long-range (2-3 bond) proton-carbon correlations |

High-Resolution Mass Spectrometry (HRMS, ESI-MS, EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one. xml-journal.net It typically produces a protonated molecule [M+H]⁺, which gives a clear indication of the molecular weight. xml-journal.netnih.gov Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. researchgate.net The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the ring and the bonds connecting substituents to the ring. xml-journal.net

Electron Ionization (EI-MS): EI is a higher-energy ionization technique that results in more extensive fragmentation. nih.gov While it may not always show a prominent molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. nih.govlibretexts.org Common fragmentation pathways for piperazinone structures include the loss of small neutral molecules and characteristic cleavages of the ring system. nih.gov

| Technique | Ionization Method | Key Information Provided |

|---|---|---|

| HRMS | ESI or EI | Accurate mass and elemental composition |

| ESI-MS | Soft Ionization | Molecular weight ([M+H]⁺) and fragmentation with MS/MS |

| EI-MS | Hard Ionization | Characteristic fragmentation pattern for structural identification |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and study molecular vibrations. While specific spectra for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one are not published, a theoretical analysis based on its structure allows for the prediction of characteristic vibrational modes.

Key functional groups and their expected spectral regions include:

O-H Stretch: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, originating from the hydroxyl (-OH) group.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of aliphatic C-H bonds in the piperazinone ring, methyl group, and ethyl bridge.

C=O Stretch (Amide): A strong, sharp absorption band in the IR spectrum, expected around 1640-1680 cm⁻¹, is a key indicator of the ketone/amide functional group within the piperazin-2-one (B30754) ring.

C-N Stretch: Vibrations for the C-N bonds of the tertiary amines are typically found in the 1020-1250 cm⁻¹ region.

C-O Stretch: A band corresponding to the C-O stretch of the primary alcohol is expected in the 1050-1150 cm⁻¹ range.

Raman spectroscopy would complement IR by providing information on non-polar bonds and symmetric vibrations. For instance, the piperazine ring's skeletal vibrations would be observable. Studies on related piperazine compounds confirm the assignment of ring skeleton vibrations and C-N stretching modes in their respective spectra.

Table 1: Predicted Vibrational Frequencies for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3300 - 3500 | Strong, Broad |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium to Strong |

| Amide C=O | Stretching | 1640 - 1680 | Strong |

| Methylene (-CH₂) | Bending (Scissoring) | 1440 - 1480 | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Medium to Strong |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material.

In the absence of a crystal structure for the title compound, the analysis of its hydrogen bonding capabilities can be inferred from its molecular structure. The molecule contains a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the hydroxyl oxygen, the amide oxygen, and the two nitrogen atoms).

This combination allows for the formation of an extensive hydrogen bonding network, which would be a dominant factor in its crystal packing. It is highly probable that intermolecular hydrogen bonds of the O-H···O (hydroxyl to amide oxygen) or O-H···N (hydroxyl to ring nitrogen) type would be observed, linking molecules into chains, sheets, or a three-dimensional framework. nih.gov Such interactions are commonly seen in the crystal structures of other hydroxyl-functionalized and amide-containing piperazine derivatives.

Thermal Analysis Techniques in Structural and Stability Research (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. Although no specific TGA data for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one is available, the thermal behavior of analogous piperazine and amine compounds has been studied, particularly in the context of CO2 capture where thermal stability is crucial. utexas.eduutexas.edu

A TGA experiment on this compound would likely show a multi-step decomposition process. Initial mass loss at lower temperatures could be attributed to the loss of any absorbed water. The primary decomposition would involve the breakdown of the molecule, likely initiated by the cleavage of the side chains or the opening of the piperazinone ring at elevated temperatures (typically above 150-200°C for similar amine structures). The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.

Mechanistic Investigations and Biological Interaction Studies of 4 2 Hydroxyethyl 3 Methylpiperazin 2 One Non Clinical Focus

Cellular Pathway Modulations and Biological Activity Mechanisms (in vitro models)

Radioprotective Mechanism Investigations at the Cellular Level (e.g., DNA damage mitigation via dicentric chromosome assay)

Investigations into the radioprotective mechanisms of 4-(2-hydroxyethyl)-3-methylpiperazin-2-one and related piperazine (B1678402) derivatives at the cellular level have focused on their ability to mitigate DNA damage induced by ionizing radiation (IR). A key method employed in these studies is the dicentric chromosome assay (DCA), which is considered a gold standard for biological dosimetry due to its high sensitivity and specificity in detecting radiation-induced chromosomal aberrations. nih.govnih.gov

The formation of dicentric chromosomes, which are aberrant chromosomes with two centromeres, is a direct consequence of misrepaired DNA double-strand breaks caused by IR. nih.gov The frequency of these dicentrics is a reliable indicator of the extent of radiation damage. nih.gov Radioprotective agents are evaluated based on their ability to reduce the number of dicentric chromosomes in irradiated cells compared to untreated controls. nih.gov

Studies on a series of 1-(2-hydroxyethyl)piperazine derivatives, including compounds structurally related to 4-(2-hydroxyethyl)-3-methylpiperazin-2-one, have demonstrated their potential to protect against IR-induced DNA damage. nih.govrsc.org In these studies, human peripheral blood mononuclear cells (PBMCs) and the MOLT-4 lymphoblastic leukemia cell line were treated with the compounds before being exposed to gamma radiation. nih.govrsc.org The subsequent analysis using the DCA revealed that certain derivatives significantly reduced the frequency of dicentric chromosomes, indicating a potent DNA damage mitigation effect. nih.govrsc.org

The radioprotective effect is often quantified by the radioprotection factor (RF), which is the ratio of the number of dicentric chromosomes per cell in the irradiated control group to that in the compound-treated group. nih.govnih.gov Several synthesized piperazine derivatives exhibited a higher RF than amifostine, a known radioprotector, suggesting their superior potential in preventing chromosomal damage. nih.gov

While the precise molecular mechanism is still under investigation, the ability of these piperazine derivatives to reduce dicentric chromosome formation points towards several possibilities. These include the scavenging of free radicals generated by IR, enhancement of DNA repair pathways, or modulation of cellular processes that influence the fidelity of DNA repair. nih.govnih.govresearchgate.netupatras.gr Some research suggests that the radioprotective effects of certain piperazine derivatives may be linked to the inhibition of apoptosis (programmed cell death) pathways, such as those dependent on the p53-upregulated modulator of apoptosis (PUMA). nih.govmdpi.com By interfering with these pathways, the compounds may allow more time for cellular DNA repair mechanisms to function correctly, thereby reducing the formation of stable chromosomal aberrations like dicentric chromosomes. researchgate.net

The data from these cellular-level investigations, particularly the dicentric chromosome assay, provide strong evidence for the DNA-protective capabilities of this class of compounds and form a crucial part of their non-clinical evaluation as potential radioprotective agents. nih.govrsc.org

Structure-Activity Relationship (SAR) Derivation and Analysis

Systematic Exploration of Structural Variations and Their Impact on Biological Activity

The development of effective piperazine-based radioprotective agents has been guided by systematic structure-activity relationship (SAR) studies. These investigations involve the synthesis of a series of derivatives where specific parts of the lead molecule, such as 4-(2-hydroxyethyl)-3-methylpiperazin-2-one, are methodically altered to understand how these changes affect their biological activity.

A key structural feature that appears to be crucial for radioprotective activity is the 1-(2-hydroxyethyl)piperazine moiety. mdpi.com The presence of this group is often associated with reduced cytotoxicity and better solubility, which are desirable properties for a potential therapeutic agent. mdpi.com

Interestingly, the substitution pattern on the piperazine nitrogen at the 4-position has been found to be a significant determinant of cytotoxicity. Studies have shown that creating a tertiary amine at this position can lead to lower cytotoxicity compared to a secondary amine. mdpi.com

In one study, a series of 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated. Among them, a compound designated as compound 6, which featured an optimal balance of lipophilicity, demonstrated the most significant radioprotective effects in vitro with minimal cytotoxicity. Another derivative, compound 3, also showed notable efficacy in reducing dicentric chromosomes, highlighting its potential to mitigate DNA damage. nih.govrsc.org

The nature of the linker connecting two 1-(2-hydroxyethyl)piperazine moieties has also been explored. A derivative containing an alkyl linker and lacking aromatic moieties was found to be minimally toxic, highly soluble, and demonstrated the most effective in vivo radioprotection in one study. mdpi.com Conversely, the presence of a methoxy (B1213986) group was found to reduce the radioprotective properties of the compounds. mdpi.com

These systematic structural variations have allowed researchers to build a comprehensive understanding of the SAR for this class of compounds, paving the way for the rational design of more potent and safer radioprotective agents.

Identification of Key Pharmacophoric Features for Desired Activity

Through the analysis of structure-activity relationships, key pharmacophoric features essential for the radioprotective activity of 4-(2-hydroxyethyl)-3-methylpiperazin-2-one and its analogs have been identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

Based on the available research, the following pharmacophoric features appear to be important for the desired radioprotective activity:

A tertiary amine at the 4-position of the piperazine ring: This feature has been associated with reduced cytotoxicity, which is a critical aspect for the development of a safe radioprotective agent. mdpi.com

An optimal degree of lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The identification of a lead compound with an optimal lipophilicity profile suggests that this is a key factor for achieving a favorable balance between efficacy and safety. nih.gov

The presence of specific functional groups and linkers: The nature of the substituents and the linker connecting different parts of the molecule can significantly influence the radioprotective activity. For example, the absence of aromatic moieties and the presence of an alkyl linker have been associated with improved efficacy and safety in certain derivatives. mdpi.com

The identification of these key pharmacophoric features provides a valuable framework for the design of new and improved piperazine-based radioprotective agents. By focusing on molecules that incorporate these essential features, researchers can streamline the drug discovery process and increase the likelihood of identifying candidates with enhanced therapeutic potential.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a ligand to its target. It is calculated as the change in Gibbs free energy (ΔG) divided by the number of heavy atoms (N). A higher LE value indicates that a smaller molecule is able to achieve a certain level of binding affinity, which is a desirable characteristic in a drug candidate as it often correlates with a more favorable ADME profile.

Lipophilic Efficiency (LipE) , also known as lipophilic ligand efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as pIC50 (or pEC50) minus logP (or logD). A higher LipE value is generally preferred, as it suggests that the compound achieves its potency without excessive lipophilicity. High lipophilicity can often lead to issues such as poor solubility, high metabolic turnover, and off-target toxicity.

In the context of the SAR optimization of piperazine-based radioprotectors, the identification of a lead compound with an "optimal balance between lipophilicity, safety, and radioprotective efficacy" strongly implies that considerations related to lipophilic efficiency were taken into account, even if not explicitly stated. nih.gov The goal of these optimization efforts is to maximize the desired biological activity while minimizing undesirable properties, which is the core principle behind the use of metrics like LE and LipE.

By applying these metrics, medicinal chemists can make more informed decisions during the lead optimization process. For example, they can prioritize the exploration of chemical space that is likely to yield compounds with improved efficiency and a lower risk of attrition in later stages of drug development.

Computational Chemistry and Theoretical Modeling of 4 2 Hydroxyethyl 3 Methylpiperazin 2 One

Thermodynamic Modeling of Related Systems (e.g., CO2 Solubility in Aqueous Amine Systems)

The study of 4-(2-hydroxyethyl)-3-methylpiperazin-2-one's potential role in carbon dioxide (CO2) capture necessitates a thorough understanding of the thermodynamic principles governing the solubility of CO2 in aqueous amine solutions. While direct thermodynamic modeling data for 4-(2-hydroxyethyl)-3-methylpiperazin-2-one is not extensively available, a robust framework can be established by examining related systems, particularly those involving piperazine (B1678402) (PZ) and its derivatives. These compounds share structural similarities and are pivotal in the development of efficient CO2 capture technologies. frontiersin.orgijcce.ac.irresearchgate.net

Thermodynamic models are essential for predicting the behavior of these complex chemical systems, enabling the design and optimization of CO2 absorption processes. researchgate.net A widely utilized and effective model for this purpose is the electrolytic non-random two-liquid (ENRTL) model. frontiersin.orgcetjournal.itfrontiersin.org This model is adept at representing the vapor-liquid equilibrium (VLE) of systems containing electrolytes, which is characteristic of CO2-loaded aqueous amine solutions. frontiersin.orgcetjournal.itfrontiersin.org

A pertinent case study is the thermodynamic modeling of CO2 solubility in aqueous solutions of N-(2-hydroxyethyl)piperazine (HEPZ), a derivative of piperazine. frontiersin.orgfrontiersin.org Research in this area has successfully employed the ENRTL model to correlate experimental data on CO2 solubility across various temperatures and HEPZ concentrations. frontiersin.orgfrontiersin.org The development of such a model involves the regression of physical parameters for the amine and the interaction parameters for the ENRTL model, along with the reaction constants for carbamate (B1207046) formation. frontiersin.orgfrontiersin.org

The outcomes of such modeling efforts provide critical insights into key performance indicators for CO2 capture, including the solvent's cyclic capacity and the heat of reaction. frontiersin.org The cyclic capacity, a measure of the amount of CO2 that can be captured and released during the absorption-desorption cycle, is a crucial factor in determining the economic viability of a solvent. repec.orgresearchgate.net Similarly, the heat of reaction, or enthalpy of absorption, influences the energy required for solvent regeneration, a major operational cost in amine-based CO2 capture plants. utexas.edu

The table below presents a comparative overview of the heat of CO2 absorption for various aqueous amine systems, illustrating the range of values encountered in these related compounds.

| Amine Solution | Heat of CO2 Absorption (kJ/mol) |

| 7 m MDEA / 2 m PZ | 72 |

| Monoethanolamine (MEA) | 72 |

| Diglycolamine® (DGA®) | 73 |

| 4 m PZ / 4 m 2MPZ | 66 |

| Data sourced from various studies and compiled for comparative purposes. utexas.edu |

Furthermore, thermodynamic models can be used to predict the speciation of the loaded amine solution, offering a detailed picture of the chemical species present at equilibrium. frontiersin.org This information is invaluable for understanding the reaction mechanisms and kinetics of CO2 absorption.

The insights gained from the thermodynamic modeling of piperazine and its derivatives, such as HEPZ, provide a strong foundation for future computational studies on 4-(2-hydroxyethyl)-3-methylpiperazin-2-one. By applying similar methodologies, it will be possible to predict its CO2 solubility, cyclic capacity, and heat of absorption, thereby assessing its potential as a novel solvent for CO2 capture applications.

Advanced Research Methodologies and Cross Disciplinary Applications

Design of Experiments (DoE) for Systematic Investigation and Optimization

Design of Experiments (DoE) is a powerful statistical tool used for systematically optimizing chemical reactions and processes. mt.comonlytrainings.com By simultaneously varying multiple factors, DoE allows researchers to efficiently explore the reaction space and identify optimal conditions with a minimal number of experiments. mt.comnih.gov In the context of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one, DoE can be instrumental in optimizing its synthesis.

A hypothetical DoE study for the synthesis of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one might involve the systematic variation of key reaction parameters. A factorial design, for instance, could be employed to investigate the impact of factors such as temperature, reaction time, and catalyst concentration on the reaction yield and purity. onlytrainings.com

Table 1: Illustrative Factorial Design for Synthesis Optimization

| Experiment | Temperature (°C) | Time (h) | Catalyst Conc. (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 12 | 1 | Data |

| 2 | 100 | 12 | 1 | Data |

| 3 | 80 | 24 | 1 | Data |

| 4 | 100 | 24 | 1 | Data |

| 5 | 80 | 12 | 5 | Data |

| 6 | 100 | 12 | 5 | Data |

| 7 | 80 | 24 | 5 | Data |

| 8 | 100 | 24 | 5 | Data |

By analyzing the results of such an experimental design, researchers can build a mathematical model that describes the relationship between the reaction parameters and the outcome. nih.gov This model can then be used to predict the optimal conditions for maximizing the yield of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one. Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques that can be used for this purpose. mt.com

Statistical Validation and Data Analysis in Chemical and Biological Research

For instance, if 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one were to be evaluated for its cytotoxic activity against a cancer cell line, the data would require careful statistical analysis. nih.govnih.gov A typical experiment might involve treating cells with different concentrations of the compound and measuring cell viability.

Table 2: Hypothetical Cell Viability Data and Statistical Analysis

| Concentration (µM) | Mean Viability (%) | Standard Deviation | p-value (vs. Control) |

|---|---|---|---|

| 0 (Control) | 100 | 5.2 | - |

| 1 | 95.3 | 4.8 | >0.05 |

| 10 | 72.1 | 6.1 | <0.05 |

| 50 | 45.8 | 5.5 | <0.01 |

| 100 | 23.4 | 4.9 | <0.001 |

In this hypothetical scenario, statistical tests such as the t-test or ANOVA would be used to determine if the observed decreases in cell viability are statistically significant. kolaido.com A p-value of less than 0.05 is typically considered to indicate a statistically significant difference. nih.gov Such rigorous statistical validation is crucial for establishing the potential biological activity of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one.

Integration of High-Throughput Screening (HTS) in Discovery Pipelines

High-Throughput Screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of thousands to millions of compounds. patsnap.combmglabtech.comwikipedia.org HTS utilizes automation, robotics, and sensitive detection methods to quickly identify "hit" compounds that modulate a specific biological target. nih.govdanaher.com

In the context of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one, this compound could be part of a larger library of structurally related piperazinone derivatives. 5z.com This library could then be screened against a variety of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. bmglabtech.com The process generally involves miniaturized assays in microtiter plates. wikipedia.org

Table 3: Illustrative HTS Assay Formats

| Assay Type | Principle | Application Example |

|---|---|---|

| Fluorescence-based | Measures changes in fluorescence intensity or polarization. danaher.com | Enzyme inhibition assays |

| Luminescence-based | Detects light produced by a biochemical reaction. danaher.com | Reporter gene assays |

| Label-free | Measures changes in physical properties, such as mass or refractive index. danaher.com | Binding affinity studies |

The integration of HTS into the research pipeline for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one and its analogs could significantly accelerate the identification of novel biological activities and starting points for drug development. nih.govnih.gov

Future Prospects for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one Research

The future research directions for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one are multifaceted, with potential applications extending beyond traditional medicinal chemistry.

Understanding the mechanism of action of a bioactive small molecule is a fundamental aspect of drug discovery. nih.gov Future research on 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one could focus on elucidating its molecular targets and the signaling pathways it modulates. mdpi.com Techniques such as chemical proteomics and structural biology can be employed to identify the protein binding partners of the compound and to visualize the interactions at an atomic level. nih.gov For instance, if the compound shows anticancer activity, studies could investigate its effects on cell cycle progression, apoptosis, or specific signaling cascades known to be dysregulated in cancer. researchgate.net

The piperazine (B1678402) scaffold is not only relevant in medicinal chemistry but also in materials science. researchgate.net The principles of crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, can be applied to piperazine-containing molecules. acs.orgacs.org The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, such as hydrogen bonding. acs.org By modifying the substituents on the piperazinone ring, it may be possible to control the self-assembly of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one and its derivatives into specific supramolecular structures. acs.org This could lead to the development of new materials with interesting optical or electronic properties. X-ray crystallography would be a key technique for characterizing the crystal structures of these compounds. researchgate.net

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. reachemchemicals.comacs.org Future research on 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one could focus on developing more sustainable synthetic routes. mdpi.com This could involve the use of greener solvents, such as water or bio-based solvents, the development of catalytic methods to improve atom economy, or the use of renewable starting materials. mdpi.commdpi.com For example, exploring one-pot or multicomponent reactions could lead to more efficient and environmentally friendly syntheses of nitrogen-containing heterocycles. frontiersin.orgnih.gov Additionally, studies on the biodegradability and environmental fate of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one would contribute to a more complete understanding of its life cycle and environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of piperazin-2-one derivatives often involves reductive amination or cyclization reactions. For example, in structurally related compounds, intermediates like dibenzyl-protected amines are hydrogenated to yield the target structure (e.g., as described in ). Optimize yields by controlling reaction parameters:

- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.

- Catalysts : Use palladium on carbon (Pd/C) for efficient deprotection.

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate the product .

Q. How can the structural integrity of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one be confirmed experimentally?

- Methodological Answer : Combine multiple analytical techniques:

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 198 [M + H]+ observed in analogous compounds) .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For instance, the hydroxyethyl group’s protons resonate at δ 3.5–4.0 ppm, while the piperazin-2-one carbonyl appears at ~170 ppm in ¹³C NMR .

- X-ray Crystallography : If crystals are obtainable, refine structures using SHELXL (SHELX suite) for precise bond-length/angle validation .

Q. What are the solubility and stability profiles of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one under varying pH conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 3–10). The hydroxyethyl group enhances water solubility compared to non-polar analogs .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products. Stabilize acidic/basic conditions using buffered solutions .

Advanced Research Questions

Q. What strategies resolve conflicting spectral data during structural elucidation of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (DFT-based tools like Gaussian). For crystallographic ambiguities, employ SHELXD for phase refinement .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .

- Analog Comparison : Reference spectral libraries of structurally related compounds (e.g., 3-methylpiperazin-2-ones in ) to identify consistent patterns .

Q. How does the hydroxyethyl group influence the compound’s interaction with biological targets such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Model interactions using software like AutoDock Vina. The hydroxyethyl group may form hydrogen bonds with active-site residues (e.g., serine or aspartate in proteases) .

- Structure-Activity Relationship (SAR) : Synthesize analogs without the hydroxyethyl moiety and compare binding affinities via surface plasmon resonance (SPR) or fluorescence polarization assays .

Q. What computational approaches are effective in predicting the pharmacokinetic properties of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. The hydroxyethyl group likely reduces logP, enhancing solubility but limiting CNS activity .

- Metabolic Pathways : Simulate cytochrome P450 interactions with Schrödinger’s MetaSite to identify potential oxidation sites (e.g., methyl or hydroxyethyl groups) .

Key Considerations for Experimental Design

- Contradiction Analysis : When biological activity data conflicts (e.g., inconsistent IC50 values), validate assays using orthogonal methods (e.g., cell-based vs. enzymatic assays) and control for batch-to-batch compound purity .

- Scalability : For multi-step syntheses, optimize each step separately (e.g., catalytic hydrogenation in ) before combining into a continuous process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.